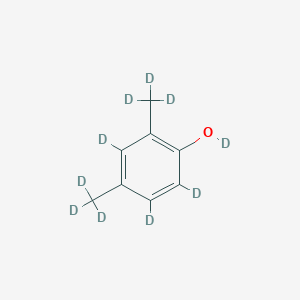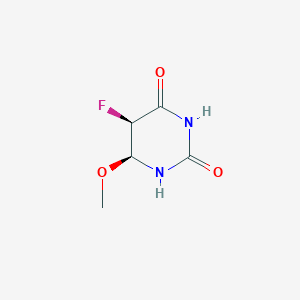
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, also known as 5-fluoromevalonolactone, is a synthetic compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of lactones and is structurally similar to mevalonic acid, which is an important intermediate in the biosynthesis of cholesterol and other isoprenoids. In
Mecanismo De Acción
The mechanism of action of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the inhibition of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Biochemical and Physiological Effects:
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have biochemical and physiological effects on various systems in the body. It has been shown to decrease the production of cholesterol and other isoprenoids, which can lead to a decrease in the risk of cardiovascular disease. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects, which can be beneficial in the treatment of various inflammatory and autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its specificity for HMG-CoA reductase. This specificity allows for the selective inhibition of this enzyme, which can be useful in studying the role of cholesterol biosynthesis in various diseases. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. One limitation of using (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the study of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione. One direction is the investigation of its potential use in the treatment of various diseases, such as cardiovascular disease, inflammatory diseases, and autoimmune diseases. Another direction is the development of more efficient synthesis methods for (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione, which can lead to increased availability and lower costs. Additionally, the study of the structure-activity relationship of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione can lead to the development of more potent and selective inhibitors of HMG-CoA reductase.
Métodos De Síntesis
The synthesis of (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione involves the reaction of 6-methoxy-1,3-diazinane-2,4-dione with fluorine gas in the presence of a catalyst. This reaction results in the substitution of a hydrogen atom with a fluorine atom at the 5-position of the diazinane ring. The stereochemistry of the resulting compound is determined by the chirality of the starting material.
Aplicaciones Científicas De Investigación
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been studied for its potential use as a therapeutic agent in various diseases. It has been shown to inhibit the activity of HMG-CoA reductase, which is an enzyme involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in the production of cholesterol and other isoprenoids. Additionally, (5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione has been shown to have anti-inflammatory and immunomodulatory effects.
Propiedades
Número CAS |
154121-06-9 |
|---|---|
Nombre del producto |
(5R,6S)-5-Fluoro-6-methoxy-1,3-diazinane-2,4-dione |
Fórmula molecular |
C5H7FN2O3 |
Peso molecular |
162.12 g/mol |
Nombre IUPAC |
(5R,6S)-5-fluoro-6-methoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C5H7FN2O3/c1-11-4-2(6)3(9)7-5(10)8-4/h2,4H,1H3,(H2,7,8,9,10)/t2-,4-/m0/s1 |
Clave InChI |
KLZMCSZRWICXBK-OKKQSCSOSA-N |
SMILES isomérico |
CO[C@H]1[C@H](C(=O)NC(=O)N1)F |
SMILES |
COC1C(C(=O)NC(=O)N1)F |
SMILES canónico |
COC1C(C(=O)NC(=O)N1)F |
Sinónimos |
2,4(1H,3H)-Pyrimidinedione,5-fluorodihydro-6-methoxy-,cis-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



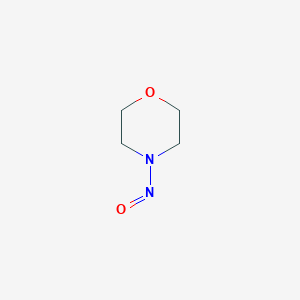
![6'-Cyano-2',3'-dihydro-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-7'-acetic Acid Ethyl Ester](/img/structure/B121252.png)
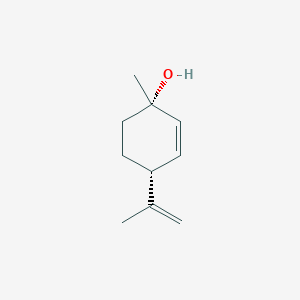
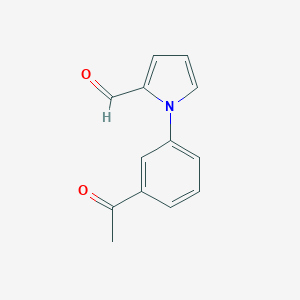

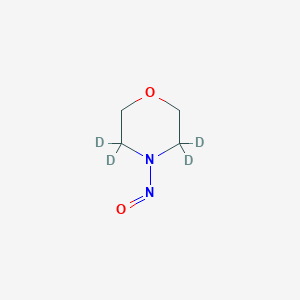

![2',3'-Dihydro-7'-methyl-5'-oxo-spiro[1,3-dioxolane-2,1'(5'H)-indolizine]-6'-carbonitrile](/img/structure/B121266.png)
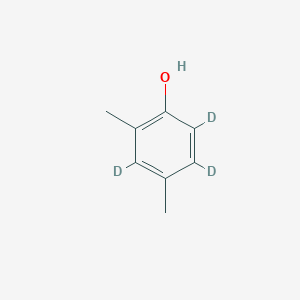
![[(7S,8S)-7-benzoyloxy-7,8,9,10-tetrahydrobenzo[a]pyren-8-yl] benzoate](/img/structure/B121270.png)

